3-(4-Bromophenyl)isoxazol-5-amine
Overview
Description
3-(4-Bromophenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a bromophenyl group at the 3-position and an amine group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which enhances reaction rates and yields. For instance, the preparation of 5-substituted isoxazoles can be achieved using α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of isoxazole oxides.
Reduction: Conversion to 3-(4-aminophenyl)isoxazol-5-amine.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-(4-Bromophenyl)isoxazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological pathways. For example, isoxazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(4-Methylphenyl)isoxazol-5-amine
Comparison: 3-(4-Bromophenyl)isoxazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, potentially leading to different interactions with biological targets and altered pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-bromophenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWRDXQHQYRFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409742 | |
Record name | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-53-7 | |
Record name | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromophenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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